molecular formula C7H13N3 B1289925 5-Aminomethyl-1-ethyl-3-methylpyrazole CAS No. 1006483-01-7

5-Aminomethyl-1-ethyl-3-methylpyrazole

Cat. No.: B1289925
CAS No.: 1006483-01-7
M. Wt: 139.2 g/mol
InChI Key: CRKVANJUTCKFTC-UHFFFAOYSA-N
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Description

5-Aminomethyl-1-ethyl-3-methylpyrazole: is a heterocyclic compound with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminomethyl-1-ethyl-3-methylpyrazole typically involves the cyclocondensation of hydrazine with carbonyl compounds . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Aminomethyl-1-ethyl-3-methylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The aminomethyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

Chemistry: 5-Aminomethyl-1-ethyl-3-methylpyrazole is used as a building block in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry .

Medicine: The compound’s derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents. Its versatility in forming stable complexes with metal ions also makes it useful in coordination chemistry .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 5-Aminomethyl-1-ethyl-3-methylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

  • 3-Aminomethyl-1-ethyl-5-methylpyrazole
  • 5-Aminomethyl-1-ethyl-4-methylpyrazole
  • 5-Aminomethyl-1-ethyl-3,4-dimethylpyrazole

Comparison: Compared to these similar compounds, 5-Aminomethyl-1-ethyl-3-methylpyrazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity . The presence of the aminomethyl group at the 5-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(2-ethyl-5-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-7(5-8)4-6(2)9-10/h4H,3,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKVANJUTCKFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629675
Record name 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006483-01-7
Record name 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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